molecular formula C16H20ClN3O2 B2564693 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-cyclopentylurea CAS No. 894026-56-3

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-cyclopentylurea

Cat. No.: B2564693
CAS No.: 894026-56-3
M. Wt: 321.81
InChI Key: RHSPOSMHZQSHPE-UHFFFAOYSA-N
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Description

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-cyclopentylurea is a complex organic compound characterized by the presence of a chlorophenyl group, a pyrrolidinone ring, and a cyclopentylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-cyclopentylurea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-cyclopentylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium azide in DMF or primary amines in ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or substituted amines.

Scientific Research Applications

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-cyclopentylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-cyclopentylurea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases or other signaling molecules, thereby modulating cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-cyclopentylurea is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. The presence of the pyrrolidinone ring, chlorophenyl group, and cyclopentylurea moiety makes it distinct from other related compounds .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-cyclopentylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2/c17-11-5-7-14(8-6-11)20-10-13(9-15(20)21)19-16(22)18-12-3-1-2-4-12/h5-8,12-13H,1-4,9-10H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSPOSMHZQSHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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